

Precision Synthesis of 2,5-Dimethyl-4-iodophenol

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Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol

CAS No.: 114971-53-8

Cat. No.: B050664

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Part 1: Strategic Analysis & Retrosynthesis

Target Profile[1]

- Compound: 4-Iodo-2,5-dimethylphenol[1][2][3]
- CAS: 114971-53-8[1][2]
- Synonyms: 4-Iodo-2,5-xyleneol[1]
- Molecular Formula: C₈H₉IO[1]
- Molecular Weight: 248.06 g/mol [1]

Synthetic Utility

2,5-Dimethyl-4-iodophenol is a critical intermediate in the synthesis of advanced materials and pharmaceuticals. Its utility stems from the orthogonal reactivity of its functional groups:

- Phenolic Hydroxyl: Available for etherification or esterification to tune solubility or lipophilicity.
- Aryl Iodide: A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to construct biaryl scaffolds common in liquid crystals and bioactive molecules.

Regiochemical Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The starting material, 2,5-dimethylphenol (2,5-xyleneol), presents a regiochemical challenge with three potential sites for iodination: C3, C4, and C6.

- Directing Effects:
 - –OH Group (C1): Strong activator, directs ortho (C2, C6) and para (C4). C2 is blocked by a methyl group.[4]
 - –CH₃ Groups (C2, C5): Weak activators.
- Site Analysis:
 - C6 (ortho to OH): Sterically crowded by the adjacent –OH and C5–Me.
 - C4 (para to OH): Less sterically hindered than C6. Electronic reinforcement from the C1–OH (para) and C2/C5–Me groups favors this position.
 - C3 (meta to OH): Electronic deactivation relative to C4/C6 makes this highly unfavorable.

Conclusion: Under controlled conditions, iodination occurs selectively at C4, yielding the target 4-iodo isomer.

Part 2: Synthetic Methodologies

We evaluate two primary protocols. Protocol A is recommended for standard laboratory synthesis due to its balance of yield, purity, and atom economy. Protocol B is an alternative for high-throughput, small-scale screening.

Comparison of Methods

Feature	Protocol A: Oxidative Iodination (Recommended)	Protocol B: NIS Iodination
Reagents	I ₂ / H ₂ O ₂ (or NaNO ₂)	N-Iodosuccinimide (NIS) / TsOH
Solvent	Methanol / Water	Acetonitrile or DMF
Atom Economy	High (Water is byproduct)	Moderate (Succinimide byproduct)
Scalability	Excellent (kg scale feasible)	Good (g scale)
Cost	Low	High

Part 3: Detailed Experimental Protocol (Protocol A)

Objective: Synthesis of 4-iodo-2,5-dimethylphenol via oxidative iodination using I₂/H₂O₂. This method minimizes hazardous waste and utilizes water as the primary oxidant byproduct.

Reagents & Equipment

- Precursor: 2,5-Dimethylphenol (99%)
- Iodine Source: Molecular Iodine (I₂), solid
- Oxidant: Hydrogen Peroxide (30% aq.) or Sodium Nitrite (NaNO₂)
- Solvent: Methanol (MeOH), HPLC grade
- Quench: Sodium Thiosulfate (Na₂S₂O₃), sat. aq. solution
- Equipment: Round-bottom flask, magnetic stirrer, addition funnel, temperature probe.

Step-by-Step Procedure

- Solubilization: In a 250 mL round-bottom flask equipped with a stir bar, dissolve 2,5-dimethylphenol (1.22 g, 10.0 mmol) in Methanol (20 mL). Ensure complete dissolution.

- Iodine Addition: Add Molecular Iodine (1.27 g, 5.0 mmol, 0.5 equiv) to the solution. The mixture will turn dark brown.
 - Note: Only 0.5 equivalents of I₂ are initially required because the oxidant recycles the iodide byproduct back to iodine. If using NaNO₂/H⁺ or just excess I₂, adjust stoichiometry accordingly. For the H₂O₂ method, use 0.5-0.6 eq I₂ and 0.6 eq H₂O₂ to drive atom economy, or simply use 1.0 eq I₂ if recycling is not optimized. Standard Lab Scale Recommendation: Use 1.0 eq I₂ (2.54 g) if not using a catalytic cycle, or 0.5 eq I₂ + 0.6 eq H₂O₂.
 - Refined Step: Add I₂ (2.54 g, 10.0 mmol) for stoichiometric reliability in a single-pass batch.
- Catalyst/Oxidant Addition:
 - Option 1 (Green): Add H₂O₂ (30%, 1.2 mL) dropwise over 10 minutes.
 - Option 2 (NaNO₂ catalyzed): Add NaNO₂ (catalytic amount, 5 mol%) dissolved in minimal water.
 - Instruction: Stir at room temperature (20-25°C).
- Reaction Monitoring: Monitor by TLC (Hexane/Ethyl Acetate 4:1).
 - Starting Material Rf: ~0.6
 - Product Rf: ~0.4 (slightly more polar due to iodine polarizability, or less polar depending on plate condition; iodine usually increases lipophilicity but phenol acidity changes).
Correction: Iodophenols often run slightly higher or similar to starting phenols. Look for the disappearance of the starting spot.
 - Reaction Time: Typically 1.5 – 4 hours.
- Quenching: Once conversion is >95%, pour the reaction mixture into Ice-Water (100 mL) containing saturated Na₂S₂O₃ (20 mL).
 - Visual Cue: The dark iodine color should vanish, leaving a white or off-white precipitate.

- Workup & Isolation:
 - Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).
 - Wash combined organics with Brine (50 mL).
 - Dry over anhydrous Na₂SO₄.
 - Filter and concentrate under reduced pressure to yield the crude solid.[5]
- Purification:
 - Recrystallize from Ligroin or a mixture of Ethanol/Water.
 - Alternatively, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 95:5 to 80:20).

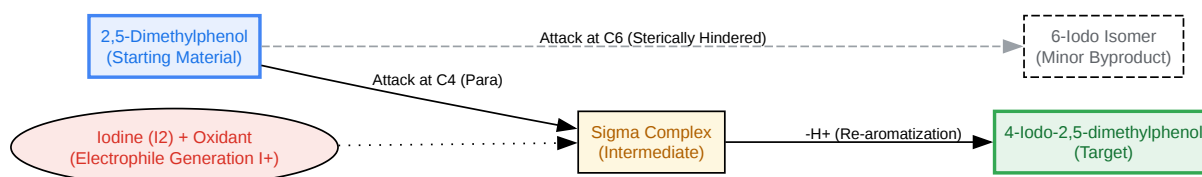
Characterization Data (Literature Consensus)

- Physical State: White to off-white needles/crystalline solid.
- Melting Point: 95–99 °C.
- ¹H NMR (500 MHz, CDCl₃):
 - δ 9.54 (s, 1H, -OH)[6]
 - δ 7.60 (s, 1H, Ar-H, C3-H, ortho to I)
 - δ 6.34 (s, 1H, Ar-H, C6-H, ortho to OH)
 - δ 2.19 (s, 3H, -CH₃)[6]
 - δ 2.04 (s, 3H, -CH₃)[6]
 - Note: The significant chemical shift difference between the aromatic protons (7.60 vs 6.34) confirms the regiochemistry. The proton at 7.60 is deshielded by the adjacent Iodine.

Part 4: Visualization & Mechanism

Reaction Scheme & Mechanism

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the regioselective preference for the C4 position.

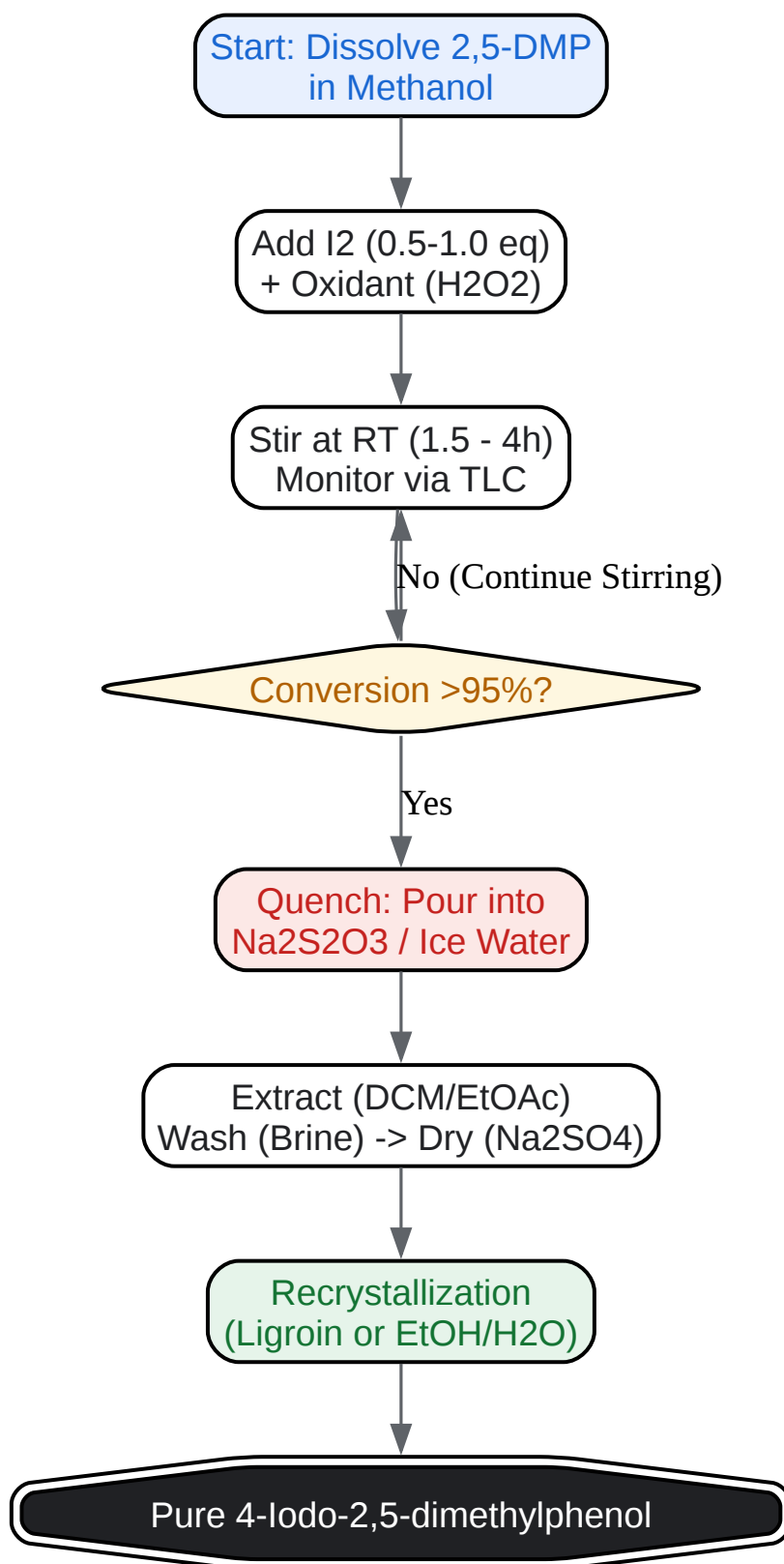


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Caption: Mechanistic pathway of electrophilic iodination. The C4-attack is favored due to steric clearance relative to C6, resulting in high regioselectivity.

Experimental Workflow

The operational flow for the "Green" oxidative iodination method.



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Caption: Step-by-step experimental workflow for the oxidative iodination protocol.

Part 5: Safety & Handling

- Iodine (I₂): Corrosive and volatile solid. Weigh in a fume hood. Avoid inhalation of vapors.[7]
- Phenols: Toxic by absorption. Wear nitrile gloves and long sleeves.
- Hydrogen Peroxide: Strong oxidizer. Store away from organics until reaction time.
- Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing thiosulfate/iodide should be disposed of according to local EHS regulations.

Part 6: References

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Sources

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